molecular formula C18H16N2O4S2 B3456297 3-(PHENYLSULFONYL)-N-(3-PYRIDYLMETHYL)-1-BENZENESULFONAMIDE

3-(PHENYLSULFONYL)-N-(3-PYRIDYLMETHYL)-1-BENZENESULFONAMIDE

Cat. No.: B3456297
M. Wt: 388.5 g/mol
InChI Key: PKLBKADWBLFBHE-UHFFFAOYSA-N
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Description

3-(PHENYLSULFONYL)-N-(3-PYRIDYLMETHYL)-1-BENZENESULFONAMIDE is a complex organic compound that features a sulfonamide group attached to a phenyl ring and a pyridylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(PHENYLSULFONYL)-N-(3-PYRIDYLMETHYL)-1-BENZENESULFONAMIDE typically involves the reaction of a sulfonyl chloride with an amine. The general synthetic route can be summarized as follows:

    Starting Materials: Phenylsulfonyl chloride, 3-pyridylmethylamine, and a base such as triethylamine.

    Reaction Conditions: The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and prevent side reactions.

    Procedure: The phenylsulfonyl chloride is added dropwise to a solution of 3-pyridylmethylamine and triethylamine in dichloromethane. The mixture is stirred at low temperature until the reaction is complete. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems can also help in maintaining consistent reaction conditions and scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

3-(PHENYLSULFONYL)-N-(3-PYRIDYLMETHYL)-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfonic acids under strong oxidative conditions.

    Reduction: The compound can be reduced to form corresponding amines and thiols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination.

Major Products Formed

    Oxidation: Sulfonic acids.

    Reduction: Amines and thiols.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

3-(PHENYLSULFONYL)-N-(3-PYRIDYLMETHYL)-1-BENZENESULFONAMIDE has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of drugs targeting specific enzymes or receptors.

    Material Science: The compound’s unique structural properties make it useful in the design of novel materials with specific electronic or optical properties.

    Biological Studies: It is employed in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.

Mechanism of Action

The mechanism of action of 3-(PHENYLSULFONYL)-N-(3-PYRIDYLMETHYL)-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. Additionally, the aromatic rings can participate in π-π stacking interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

  • 3-(TRIFLUOROMETHYL)-N-(3-PYRIDYLMETHYL)-1-BENZENESULFONAMIDE
  • 3-(METHYLSULFONYL)-N-(3-PYRIDYLMETHYL)-1-BENZENESULFONAMIDE

Uniqueness

3-(PHENYLSULFONYL)-N-(3-PYRIDYLMETHYL)-1-BENZENESULFONAMIDE is unique due to the presence of both phenylsulfonyl and pyridylmethyl groups, which confer distinct electronic and steric properties. These features enhance its ability to interact with a wide range of molecular targets, making it a versatile compound in various research applications.

Properties

IUPAC Name

3-(benzenesulfonyl)-N-(pyridin-3-ylmethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4S2/c21-25(22,16-7-2-1-3-8-16)17-9-4-10-18(12-17)26(23,24)20-14-15-6-5-11-19-13-15/h1-13,20H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKLBKADWBLFBHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=CC(=CC=C2)S(=O)(=O)NCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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